N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)12-6-8-13(9-7-12)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRYGGPEURWXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl-2-hydroxyethyl intermediate: This can be achieved through the reaction of cyclohexylamine with ethylene oxide under controlled conditions.
Introduction of the ethanediamide moiety: This step involves the reaction of the intermediate with an appropriate diacid chloride or anhydride.
Attachment of the trifluoromethyl-substituted phenyl group: This can be done through a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide exhibit significant anticancer properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better cell membrane penetration and potentially leading to improved efficacy against cancer cells.
A notable study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound for developing new anticancer therapies .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the hydroxyethyl group is believed to play a crucial role in modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
Agricultural Applications
2.1 Pesticidal Properties
Due to its chemical structure, this compound has been evaluated for use as a pesticide. The trifluoromethyl group is known to enhance biological activity against pests while providing stability against environmental degradation .
Field trials have indicated that formulations containing this compound can effectively reduce pest populations without adversely affecting non-target species, making it an environmentally friendly option for pest management.
Material Science
3.1 Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations. Its unique properties can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Functional Group Impact on Properties
- Trifluoromethyl (–CF₃) : Present in both the target compound and VM-6 , this group increases lipophilicity and resistance to oxidative metabolism. However, VM-6’s additional nitrate ester may confer vasodilatory properties, absent in the target compound.
- Hydroxyethyl (–CH₂CH₂OH) vs. Chloro (–Cl) : The target’s hydroxyethyl group enhances hydrogen bonding and solubility compared to the chloro substituent in 3-chloro-N-phenyl-phthalimide , which is tailored for polymer synthesis due to its planar phthalimide ring and electron-withdrawing –Cl.
- Ethanediamide vs. Carboxamido/Sulfonamide : The ethanediamide backbone in the target compound offers conformational flexibility, whereas VM-6’s carboxamido and the patent compound’s sulfonamide provide rigid binding motifs for target engagement.
Research Findings and Implications
- Solubility and Bioavailability : The hydroxyethyl group in the target compound may improve aqueous solubility compared to VM-6’s lipophilic biphenyl system .
- Metabolic Stability : The cyclohexyl group in the target could reduce metabolic degradation rates relative to VM-6’s methyl and nitrate groups.
- Structural Complexity vs. Function: The patent compound demonstrates that increased complexity (e.g., oxazolidinone rings) can enhance target specificity but complicates synthesis.
Biological Activity
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in pharmacology due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
The compound can be synthesized through various organic reactions involving cyclohexyl and trifluoromethyl groups. The structure consists of a cyclohexyl moiety attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with trifluoromethyl. The general molecular formula is .
The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Antioxidant properties: They can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory effects: They may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial activity: Certain derivatives have shown effectiveness against various microbial strains.
Case Studies
- Hair Growth Stimulation : A study demonstrated that a related compound significantly stimulated hair growth in C3H mice and reduced sebum production in Syrian hamsters. This suggests potential applications in dermatology, particularly for conditions like alopecia .
- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce levels of inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Activity : A series of tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as a therapeutic agent against infections .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result Summary |
|---|---|---|---|
| Compound A | Hair Growth | C3H Mouse Model | Significant increase in hair follicles |
| Compound B | Anti-inflammatory | Human Cell Lines | Reduced cytokine levels |
| Compound C | Antimicrobial | Various Bacterial Strains | Effective against multiple strains |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, compounds with similar structures generally exhibit:
- Absorption : Rapid absorption post-administration.
- Distribution : High volume distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as conjugated metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
